REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:3][N:4]1[CH2:9][CH:8]([CH3:10])[O:7][CH:6]([CH3:11])[CH2:5]1.[CH3:19][C:20](O)([CH2:22][CH3:23])[CH3:21]>>[C:20]([C:16]1[CH:15]=[CH:14][C:13]([CH2:12][CH:2]([CH3:1])[CH2:3][N:4]2[CH2:5][CH:6]([CH3:11])[O:7][CH:8]([CH3:10])[CH2:9]2)=[CH:18][CH:17]=1)([CH2:22][CH3:23])([CH3:21])[CH3:19]
|
Name
|
4-(2-methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CN1CC(OC(C1)C)C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)C1=CC=C(C=C1)CC(CN1CC(OC(C1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:3][N:4]1[CH2:9][CH:8]([CH3:10])[O:7][CH:6]([CH3:11])[CH2:5]1.[CH3:19][C:20](O)([CH2:22][CH3:23])[CH3:21]>>[C:20]([C:16]1[CH:15]=[CH:14][C:13]([CH2:12][CH:2]([CH3:1])[CH2:3][N:4]2[CH2:5][CH:6]([CH3:11])[O:7][CH:8]([CH3:10])[CH2:9]2)=[CH:18][CH:17]=1)([CH2:22][CH3:23])([CH3:21])[CH3:19]
|
Name
|
4-(2-methyl-3-phenyl-propyl)-2,6-dimethyl-morpholine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CN1CC(OC(C1)C)C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(CC)C1=CC=C(C=C1)CC(CN1CC(OC(C1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |